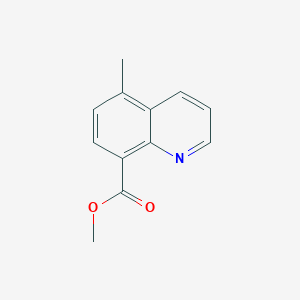

Methyl 5-methylquinoline-8-carboxylate

説明

Methyl 5-methylquinoline-8-carboxylate is a quinoline derivative characterized by a methyl substituent at position 5 and a methyl ester group at position 8 of the quinoline core. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition (e.g., catechol-O-methyltransferase, COMT) and antimicrobial properties .

特性

IUPAC Name |

methyl 5-methylquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZIQJSHJZFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methylquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .

Industrial Production Methods: Industrial production of methyl 5-methylquinoline-8-carboxylate often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .

化学反応の分析

Types of Reactions: Methyl 5-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized quinoline compounds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

科学的研究の応用

Methyl 5-methylquinoline-8-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of methyl 5-methylquinoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical processes .

類似化合物との比較

Structural Comparison

The following table summarizes key structural differences and similarities among methyl 5-methylquinoline-8-carboxylate and related compounds:

Notes:

- Positional isomerism significantly impacts biological activity. For example, methyl esters at C5 vs. C8 alter steric and electronic properties, influencing binding to enzymes like COMT .

- Bromine at C8 (as in methyl 8-bromoquinoline-5-carboxylate) introduces a handle for Suzuki-Miyaura cross-coupling reactions, expanding utility in synthetic chemistry .

Physical and Chemical Properties

- Solubility: Methyl esters generally enhance lipid solubility compared to free acids. Tetrahydroquinoline derivatives (e.g., methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate) exhibit higher solubility in organic solvents due to reduced aromaticity .

- Stability: Bromo- and amino-substituted derivatives may require inert storage conditions to prevent decomposition .

- Spectroscopic Data: Key analogs show characteristic NMR signals (e.g., δ 12.99 ppm for carboxylic protons in ethyl 8-hydroxyquinoline-5-carboxylate) and MS peaks (e.g., m/z 280.0 [M+H]+) .

生物活性

Methyl 5-methylquinoline-8-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 5-methylquinoline-8-carboxylate is characterized by its quinoline structure, which includes a fused benzene and pyridine ring. The molecular formula is , with a molecular weight of 187.19 g/mol. Its structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Properties

Research has shown that methyl 5-methylquinoline-8-carboxylate exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Methyl 5-Methylquinoline-8-Carboxylate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Methyl 5-methylquinoline-8-carboxylate has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Mechanism

In vitro studies demonstrated that treatment with methyl 5-methylquinoline-8-carboxylate led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in human cancer cell lines. This shift in protein expression suggests a mechanism by which the compound may promote cell death in cancerous cells .

The exact mechanism of action for methyl 5-methylquinoline-8-carboxylate involves its interaction with specific enzymes and receptors within biological systems. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, impacting pharmacokinetics and the efficacy of other therapeutic agents.

Applications in Drug Development

Due to its biological activities, methyl 5-methylquinoline-8-carboxylate is being explored as a lead compound in drug discovery. Its ability to modulate enzyme activity makes it valuable in designing new therapeutic agents aimed at treating infectious diseases and cancer.

Table 2: Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of antimicrobial agents |

| Oncology | Anticancer drug development |

| Pharmacology | Study of drug metabolism and interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。